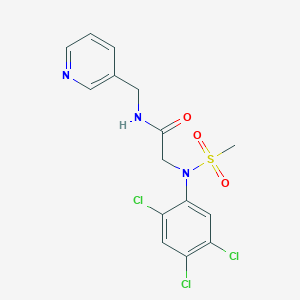![molecular formula C20H16ClFN2O2 B5005347 1-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005347.png)
1-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline and related derivatives involves multiple steps, including the formation of tetrahydroisoquinoline cores and the attachment of various functional groups. For instance, research has demonstrated the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands for imaging brain diseases, which shares a similar structural core with the compound (Gao et al., 2006). Another study outlines a benign methodology for synthesizing isoxazolines, a related structure, under ultrasound irradiation, indicating a potential pathway for modifying the tetrahydroquinoline backbone (Tiwari et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds often includes a tetrahydroisoquinoline core, which has been extensively studied for its properties and modifications. For example, the crystal structure of certain tetrahydroisoquinoline derivatives has been reported, providing insights into the spatial arrangement and potential reactivity of these molecules (Okmanov et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving tetrahydroquinoline derivatives can vary widely, depending on the functional groups attached to the core structure. Research into the synthesis and alkylation of cyano and dicyanomethylene-substituted carbo[c]fused pyridines provides insights into the types of reactions these compounds can undergo, which may be relevant for further functionalization of the compound (Dyachenko et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. The stereochemistry and absolute configurations of similar tetrahydroisoquinoline derivatives have been determined, offering insights into their physical properties and how they might influence the compound's behavior in different environments (Mondeshka et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for understanding the applications and handling of this compound. Studies on the synthesis and absorption properties of similar compounds have explored these aspects, highlighting the importance of specific functional groups in determining the chemical behavior of tetrahydroisoquinoline derivatives (Bojinov & Panova, 2007).
Safety and Hazards
The related compound “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride” is classified as dangerous. It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-12-17(19(23-26-12)18-14(21)8-4-9-15(18)22)20(25)24-11-5-7-13-6-2-3-10-16(13)24/h2-4,6,8-10H,5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXOPZRYBYAQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5005270.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B5005281.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5005305.png)
![2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5005312.png)
![4-methoxy-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5005325.png)
![2,4-dichloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5005326.png)
![N-benzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5005333.png)
![N,N'-(oxydi-4,1-phenylene)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B5005342.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5005346.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5005355.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5005359.png)
![1-(9H-carbazol-9-yl)-3-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2-propanol](/img/structure/B5005374.png)
![4-{[(4-cyanophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5005377.png)